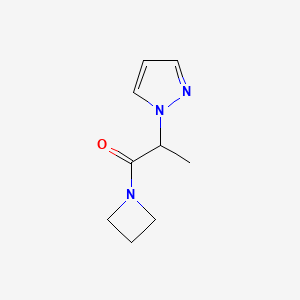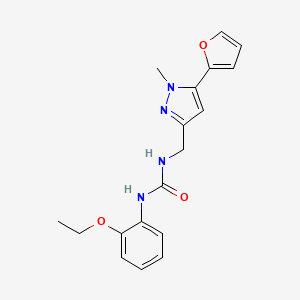
1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of urea derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea involves the inhibition of various enzymes and signaling pathways that are involved in the progression of various diseases. This compound has been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation. It also inhibits the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammation process.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in various in vitro and in vivo studies. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of various inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it has been shown to have anti-microbial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea in lab experiments include its high potency, low toxicity, and ease of synthesis. However, its limitations include its poor solubility in water and its instability under certain conditions.
Orientations Futures
There are various future directions for the research on 1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea. One of the potential future directions is the development of more efficient synthesis methods for this compound. Another future direction is the investigation of its potential use as a therapeutic agent for various diseases such as diabetes, Alzheimer's, and Parkinson's. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential targets for drug development.
Méthodes De Synthèse
The synthesis of 1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea involves the reaction of 2-ethoxyaniline, furfural, and 1-methyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. This reaction leads to the formation of the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
1-(2-ethoxyphenyl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea has been extensively studied for its potential applications in the field of medicine. It has shown promising results in various studies related to its anti-cancer, anti-inflammatory, and anti-microbial activities. This compound has also been studied for its potential use as a therapeutic agent for various diseases such as diabetes, Alzheimer's, and Parkinson's.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-3-24-16-8-5-4-7-14(16)20-18(23)19-12-13-11-15(22(2)21-13)17-9-6-10-25-17/h4-11H,3,12H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSJXSOSVHVVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NN(C(=C2)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2900479.png)
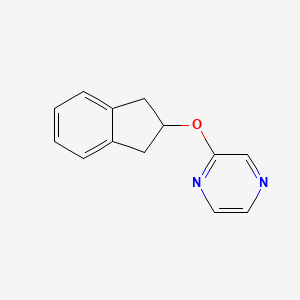

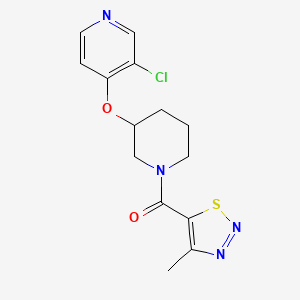
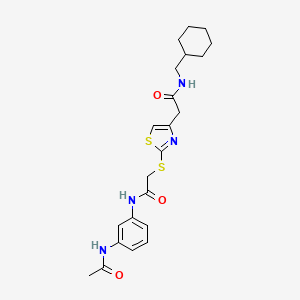
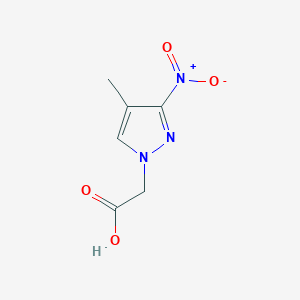
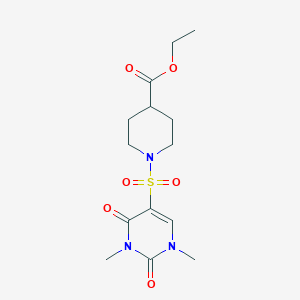
![N-(3,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900491.png)
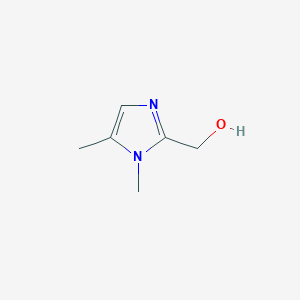

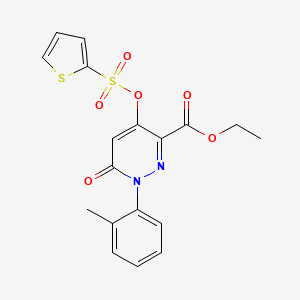
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2900496.png)
![Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2900498.png)
